3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

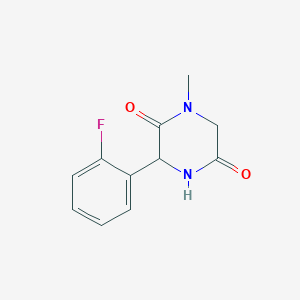

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione , which accurately describes the molecular structure and substitution pattern. The structural representation reveals a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions, with two carbonyl groups located at positions 2 and 5, creating the characteristic dione functionality. The fluorophenyl substituent is attached at position 3 of the piperazine ring, specifically featuring a fluorine atom at the ortho position (position 2) of the phenyl ring, while a methyl group is bonded to the nitrogen at position 1 of the piperazine ring.

The compound's structural configuration can be represented through its Simplified Molecular Input Line Entry System notation as O=C1CN(C)C(=O)C(N1)c1ccccc1F, which provides a linear textual representation of the molecular structure. This notation clearly indicates the connectivity pattern between atoms, showing the arrangement of the piperazine ring system with its substituents and the positioning of the fluorine atom on the phenyl ring. The structural representation demonstrates the compound's classification as a member of the 2,5-diketopiperazine family, characterized by the presence of two ketone functional groups within the six-membered heterocyclic ring system.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCCKPYDDRGQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Post-Ugi Cascade Reaction for Piperazine-2,5-dione Derivatives

A recent and efficient method for synthesizing piperazine-2,5-dione derivatives, including those with aromatic substituents, is the post-Ugi cascade reaction. This method involves:

- Step 1: Formation of a highly functionalized Ugi adduct via a four-component reaction involving an aldehyde, an amine (e.g., tryptamine or substituted aniline derivatives), an isocyanide, and a carboxylic acid.

- Step 2: Base-catalyzed intramolecular nucleophilic cyclization of the Ugi adduct to form the piperazine-2,5-dione ring system.

- Mild reaction conditions with microwave irradiation to enhance yields.

- Broad substrate scope allowing introduction of various aromatic groups, including fluorinated phenyl rings.

- High yields (up to 92%) under optimized conditions.

- Efficient one-pot or two-step procedures without the need for intermediate purification.

Optimization Data for Cyclization (Representative Example):

| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) of Piperazine-2,5-dione |

|---|---|---|---|---|---|

| 1 | Cs2CO3 | MeCN | RT | 120 | 5 |

| 2 | Cs2CO3 | MeCN | 80 (MW) | 10 | 30 |

| 9 | NaOH | MeCN | 80 (MW) | 10 | 36 |

| 14 | K2CO3 | MeCN | 80 (MW) | 10 | 46 |

| 18 | K2CO3 | MeCN | 110 (MW) | 10 | 71 |

| 19 | K2CO3 | MeCN | 120 (MW) | 10 | 92 |

(MW = microwave irradiation; MeCN = acetonitrile)

This table illustrates that potassium carbonate in acetonitrile under microwave irradiation at 120 °C for 10 minutes provides the highest yield for the cyclization step.

Stepwise Synthetic Route Using N-Substituted Iminodiacetic Acid Derivatives

Another established approach involves the preparation of 1-phenyl-piperazine-2,6-diones, which are structurally related to piperazine-2,5-diones, using:

- Step 1: Reaction of aniline derivatives with bromoacetyl bromide to form bromoacetamide intermediates.

- Step 2: Reaction of these intermediates with methyl N-substituted iminomonoacetate in the presence of triethylamine to form esters.

- Step 3: Hydrolysis of esters to acids.

- Step 4: Cyclization of acids in acetic anhydride with sodium acetate catalyst to afford the cyclic piperazine-2,6-dione derivatives.

This method yields high purity products (95-99% purity by 1H-NMR) and is effective for introducing fluorophenyl substituents on the piperazine ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aniline + Bromoacetyl bromide | DCM, triethylamine, room temp, 1 h | 92-98 | Intermediate bromoacetamide formed |

| Bromoacetamide + Methyl N-substituted iminomonoacetate | Triethylamine, room temp | >90 | Ester intermediate |

| Ester hydrolysis | Conventional methods (aqueous base/acid) | High | Acid intermediate |

| Cyclization | Acetic anhydride, sodium acetate, reflux | Moderate (e.g., 55%) | Final piperazine-2,6-dione product |

An example includes the synthesis of 1-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione obtained in 55% yield.

Comparative Advantages of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Post-Ugi Cascade Reaction | Mild conditions, high yields, broad scope, microwave-assisted, one-pot | Requires multiple components, equipment for microwave irradiation |

| Stepwise Reaction via Iminodiacetic Acid | High purity, well-established, scalable | Multi-step with intermediate isolations, moderate yields in cyclization |

Summary of Research Findings

- The post-Ugi cascade reaction represents a modern, facile, and efficient approach for synthesizing piperazine-2,5-dione derivatives, including those with 2-fluorophenyl groups, achieving yields up to 92% under optimized microwave conditions.

- The traditional stepwise method using bromoacetyl bromide and methyl N-substituted iminomonoacetate provides a reliable route to related piperazine-2,6-diones with high purity but moderate cyclization yields.

- Microwave-assisted base-catalyzed cyclization is key for high efficiency in the post-Ugi method.

- Both methods allow structural diversity, enabling the synthesis of analogues for biological screening.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione is C11H11FN2O2. The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 3-position with a 2-fluorophenyl group. The presence of two carbonyl groups at the 2 and 5 positions classifies it as a diketopiperazine, which contributes to its unique chemical behavior.

Chemistry

- Synthesis Intermediate : this compound is used as an intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced derivatives |

| Substitution | Halogens, Alkylating agents | Substituted products |

Biology

- Biological Activity : The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Studies suggest interactions with serotonin and dopamine receptors, indicating its possible role in mood regulation and psychotropic effects.

| Biological Target | Potential Effects |

|---|---|

| Serotonin Receptors | Mood regulation |

| Dopamine Receptors | Psychotropic effects |

| Ion Channels | Modulation of ion flow |

Medicine

- Therapeutic Applications : Research has explored the compound's potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, which may lead to therapeutic benefits.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

Case Study 2: Anticancer Potential

The compound underwent evaluation for anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. It displayed significant efficacy against various human tumor cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | TBD | TBD |

| A549 (Lung) | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The piperazine-2,5-dione scaffold allows for extensive structural diversification. Below is a comparison of 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione with key analogues:

Key Observations:

- Bioactivity Diversity: Substitutions at position 3 drastically alter applications. For example, indolylmethyl-benzyl derivatives exhibit herbicidal activity, while benzo[d][1,3]dioxol-linked compounds target PDE-5 .

- Halogen Effects: Bromine at the ortho position () may reduce synthetic feasibility or stability compared to fluorine, as suggested by its discontinued status .

Pharmacological Activity and Structure-Activity Relationships (SAR)

- Anticonvulsant Potential: Pyrrolidine-2,5-dione derivatives (e.g., 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione) show that linker length and substituents (e.g., trifluoromethyl, chlorine) influence anticonvulsant efficacy in MES and 6 Hz tests. Piperazine-2,5-diones, with their larger ring size, may offer improved bioavailability but require optimization for similar activity .

- Enzyme Inhibition: The benzo[d][1,3]dioxol-indole hybrids () demonstrate selective PDE-5 inhibition due to their extended π-systems, a feature absent in the simpler 2-fluorophenyl analogue .

- Herbicidal Activity: Bulky substituents (e.g., indolylmethyl-benzyl in ) correlate with herbicidal effects, suggesting that the target compound’s smaller 2-fluorophenyl group may limit such activity .

Biological Activity

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione is a diketopiperazine derivative with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN2O2. The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 3-position with a 2-fluorophenyl group. The presence of two carbonyl groups at the 2 and 5 positions classifies it as a diketopiperazine.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

- Serotonin Receptors : Binding affinity studies suggest that this compound may interact with serotonin receptor subtypes, which are crucial for mood regulation.

- Dopamine Receptors : Similar compounds have shown activity at dopamine receptors, indicating potential psychotropic effects.

- Ion Channels : Investigations into ion channel modulation may reveal additional therapeutic potentials.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique attributes and potential receptor selectivity:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione | 3-position fluorine substitution | Potentially different receptor selectivity |

| 3-Methylpiperazine-2,5-dione | Lacks aromatic substitution | Simpler structure without fluorine |

| 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione | Chlorine instead of fluorine | Different halogen effects on biological activity |

| 3-(Phenyl)-1-methylpiperazine-2,5-dione | No halogen substitution | More hydrophobic character |

The mechanisms through which this compound exerts its biological effects involve its interaction with specific molecular targets. The fluorophenyl group and the piperazine ring are crucial for binding to these targets, leading to various biological effects.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound exhibit significant biological activities:

- Antiviral Activity : Compounds derived from piperazine structures have shown promise in inhibiting viral replication by interfering with viral nonstructural proteins. For example, modifications in the piperazine appendage led to enhanced antiviral efficacy against various viruses .

- Anticancer Activity : Several studies have reported moderate-to-potent antiproliferative activities against cancer cell lines such as HeLa and A549. The incorporation of different substituents on the piperazine scaffold has been shown to enhance anticancer properties .

- Antimicrobial Properties : Research indicates that similar piperazine derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione, and how can reaction yields be optimized?

Methodological Answer: A common approach involves multi-step organic synthesis, including alkylation, cyclization, and fluorophenyl group introduction. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for piperazine-dione frameworks . To optimize yields:

- Use factorial design experiments (e.g., varying temperature, catalyst loading, and solvent ratios) to identify critical parameters .

- Monitor reaction progress via TLC (Rf values ~0.2 in CH2Cl2/MeOH = 20:1) and confirm purity via LC-MS (>95% at 254 nm) .

- Employ anhydrous Na2SO4 for drying organic extracts and silica gel chromatography (ethyl acetate/hexane gradients) for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze 1H and 13C NMR spectra for characteristic peaks, such as sp3 C-H (~2.5–4.0 ppm) and carbonyl (C=O, ~165–175 ppm) signals. Discrepancies in integration ratios may indicate impurities .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error. For example, a calculated [M+H]+ of 265.12 should match experimental HRMS .

- Chiral Stationary Phase HPLC (CSP-HPLC): Use columns like Chiralpak AD-H to resolve enantiomers (retention times ~10–15 min) and assess optical purity (α = ±1–10°, c=1 in MeOH) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation.

- Monitor stability via periodic LC-MS analysis (e.g., monthly checks for degradation peaks) .

- Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

Methodological Answer:

- Chiral Auxiliaries: Introduce enantiopure benzyl or dimethoxybenzyl groups during cyclization, followed by selective deprotection .

- Asymmetric Catalysis: Test Ru or Rh catalysts for hydrogenation steps to control stereocenters.

- Challenges: Competing epimerization at C3/C6 positions may occur under acidic/basic conditions. Mitigate by optimizing pH (e.g., buffered solutions at pH 6–7) and reaction time .

Q. How can computational methods (e.g., DFT, AI-driven models) improve reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to map reaction pathways and transition states, identifying energy barriers for fluorophenyl group incorporation .

- AI-Driven Optimization: Train models on existing datasets (e.g., reaction yields, solvent effects) to predict optimal conditions for novel derivatives. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .

- Reaction Informatics: Apply ICReDD’s platform to cross-reference computational predictions with experimental validation, reducing trial-and-error cycles .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

- NMR Artifacts: For unexpected splitting, check for residual solvents (e.g., DMSO-d5) or paramagnetic impurities. Use deuterated solvents and filtration to remove particulates .

- HRMS Adducts: Sodium or potassium adducts ([M+Na]+/[M+K]+) are common. Compare with theoretical isotopic patterns using software like mMass .

- Cross-Validation: Correlate NMR, IR (e.g., C=O stretch at ~1680 cm⁻¹), and X-ray crystallography data to confirm structural assignments .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

- Continuous Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., cyclization) to minimize racemization .

- Crystallization-Induced Diastereomer Resolution: Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance ee from 90% to >99% .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor ee in real time during large-scale reactions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points or chromatographic retention times?

Methodological Answer:

- Melting Point Variability: Polymorphism or hydrate formation may alter observed mp. Perform DSC analysis to identify polymorphs and optimize recrystallization solvents (e.g., switch from EtOAc to MeCN/water) .

- Retention Time Shifts: Column aging or mobile phase pH variations can affect HPLC retention. Standardize columns (e.g., Agilent ZORBAX SB-C18) and calibrate with internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.